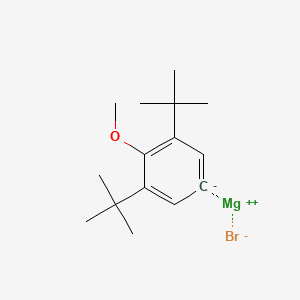

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is typically prepared by reacting (3,5-di-tert-butyl-4-methoxyphenyl)bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and transition metal catalysts. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent the Grignard reagent from reacting with moisture.

Major Products Formed

The major products formed from reactions involving this compound include alcohols, biaryl compounds, and substituted aromatic compounds, depending on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound is synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenyl bromide with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent is known for its high reactivity towards electrophiles and is particularly useful in forming carbon-carbon bonds.

Key Reactions Involving (3,5-Di-tert-butyl-4-methoxyphenyl)magnesium bromide:

- Formation of Boronic Acids : It can react with trimethyl borate to yield (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid upon hydrolysis. This reaction is significant in the context of Suzuki-Miyaura coupling reactions, which are fundamental in organic synthesis for constructing biaryl compounds .

- Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions with various electrophiles, including carbonyl compounds and halides. This property makes it valuable for synthesizing complex organic molecules .

Organic Synthesis

This compound is primarily used in organic synthesis due to its ability to form stable complexes with various electrophiles. Its sterically hindered structure allows for selective reactions, making it an essential reagent in:

- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of Chiral Compounds : The compound can be employed in asymmetric synthesis to produce chiral intermediates essential for drug development.

Medicinal Chemistry

The unique properties of this compound extend to medicinal chemistry:

- Drug Development : It plays a role in synthesizing boron-containing compounds that have potential applications as enzyme inhibitors and anticancer agents. Research indicates that organoboron compounds can selectively target cancer cells while minimizing toxicity to normal cells.

- Biochemical Studies : The compound serves as a tool for studying biochemical pathways involving boron-containing drugs, enhancing our understanding of their mechanisms of action.

Industrial Applications

In addition to its research applications, this compound finds use in various industrial processes:

- Material Science : It is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and polymers due to its unique electronic properties imparted by the methoxy group and steric hindrance from the tert-butyl groups .

- Catalysis : The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Case Studies

- Suzuki-Miyaura Coupling Studies : Research has demonstrated the effectiveness of this compound in Suzuki-Miyaura couplings involving challenging substrates. Studies indicated that the steric bulk provided by the tert-butyl groups significantly improves yields compared to less hindered reagents .

- Development of Boron-Based Anticancer Drugs : Investigations into boron-containing compounds derived from this Grignard reagent have shown promising results in targeting specific cancer types. These studies highlight the potential for developing novel therapeutic agents with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of (3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3,5-di-tert-butyl-4-methoxyphenyl)phosphine

- (3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

- (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid

Uniqueness

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is unique due to its high reactivity as a Grignard reagent, making it particularly useful in forming carbon-carbon bonds. Its bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions.

Biologische Aktivität

(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide is a Grignard reagent that has garnered interest in organic synthesis and biological research. Its unique structure, characterized by the presence of bulky tert-butyl groups and a methoxy substituent, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H23BrMgO

- Molecular Weight : 332.54 g/mol

- Appearance : Typically a white to off-white solid.

Synthesis

The compound is synthesized by reacting (3,5-di-tert-butyl-4-methoxyphenyl)bromide with magnesium metal in anhydrous solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran under inert conditions to prevent moisture interference.

This compound acts primarily through nucleophilic attack mechanisms:

- Nucleophilic Attack : The carbon-magnesium bond facilitates nucleophilic attacks on electrophilic centers such as carbonyl groups, forming new carbon-carbon bonds.

- Lewis Acid Behavior : The magnesium ion can stabilize transition states, enhancing the reactivity of the compound in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds related to (3,5-di-tert-butyl-4-methoxyphenyl) exhibit significant antimicrobial activity. For instance, similar di-tert-butylphenols have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial membranes and inhibit essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of di-tert-butylphenol derivatives:

- Cell Viability Studies : In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines at micromolar concentrations. For example, related compounds showed a dose-dependent decrease in cell viability across different cancer cell lines, suggesting that structural modifications can enhance their cytotoxic effects .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| R-830 | 6.18 | HCT116 |

| KME-4 | 1.53 | A549 |

| E-5110 | 0.94 | MCF7 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Prostaglandin Production : Studies indicate that related compounds can significantly reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in stimulated cells. This suggests potential applications in treating inflammatory diseases .

Case Studies

- In Vitro Evaluation : A study evaluated the biological activity of a series of di-tert-butylphenol derivatives, including this compound. The results indicated substantial cytotoxicity against various cancer cell lines with IC50 values ranging from 0.94 to 6.18 µM .

- Mechanistic Insights : Further investigations revealed that the introduction of methoxy groups enhances the lipophilicity and cellular uptake of these compounds, leading to improved anticancer efficacy without significant toxicity to normal cells .

Eigenschaften

IUPAC Name |

magnesium;1,3-ditert-butyl-2-methoxybenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6;;/h9-10H,1-7H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMLCQWAJVNJY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.